REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:7]([Li])[CH2:8][CH2:9][CH3:10].[N:12]1C=CC=[C:14]([CH3:18])[CH:13]=1.[OH2:19].[O:20]1[CH2:24]CCC1>C(NC(C)C)(C)C>[CH3:24][O:20][C:3]1[CH:2]=[CH:1][C:6]([C:7](=[O:19])[CH2:8][C:9]2[CH:10]=[N:12][CH:13]=[CH:14][CH:18]=2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
148 mL
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Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C
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Name
|
ethyl p-anisole
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
33.2 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for further 10 minutes at the same temperature
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature was then raised up to -10°-0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 minutes, to which
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
Then, the mixture was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic solvent was evaporated off
|
Type
|
EXTRACTION
|
Details
|
the concentrated solution was subjected to extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract solution was washed with water
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
ADDITION
|
Details
|
followed by crystalliation from a mixture of ethyl acetate-isopropylether
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CC=1C=NC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.8 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |